5,6-Dibromo-1,2-dihydroacenaphthylene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nih.gov They are ubiquitous environmental contaminants but are also fundamental structures in materials science and theoretical chemistry. nih.govnih.gov Acenaphthene (B1664957) and its unsaturated counterpart, acenaphthylene (B141429), are considered PAHs consisting of a naphthalene (B1677914) unit with a five-membered ring connecting positions 1 and 8. wikipedia.orgwikipedia.org The inclusion of this five-membered ring is a key structural motif for creating curved aromatic systems, which are precursors to complex structures like fullerenes. researchgate.net
5,6-Dibromo-1,2-dihydroacenaphthylene is a functionalized version of the acenaphthene core. The parent compound, acenaphthene, is found in coal tar and is used on a large scale to produce naphthalene dicarboxylic anhydride, a precursor to dyes and optical brighteners. wikipedia.org The unique electronic nature of the acenaphthylene framework, which combines an aromatic six-membered ring system with a nonaromatic five-membered ring, has been exploited to create novel materials with distinct optoelectronic properties. acs.org The bromine atoms on the 5- and 6-positions of this compound significantly influence its reactivity, making these positions susceptible to further chemical transformations, thereby embedding it firmly within the broader field of functional PAH chemistry.
Significance as a Strategic Synthetic Building Block in Organic Synthesis
The primary significance of this compound in organic synthesis lies in its role as a strategic building block or intermediate. The two bromine atoms are functional handles that can be replaced or used in coupling reactions to construct larger, more elaborate molecules. This is a common strategy in organic synthesis, where halogenated aromatic compounds serve as key precursors.
For instance, the acenaphthene architecture is important for applications in organic electronics and fluorescent sensors. researchgate.net The bromo-substituents on the aromatic ring allow for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the fusion of the dibromoacenaphthene core onto other molecular scaffolds. This approach has been used to create extended π-conjugated systems, which are of great interest in materials science for their electronic and photophysical properties. acs.org
Furthermore, this compound can be a precursor to other functionalized acenaphthene derivatives. It is noted as a byproduct in the synthesis of 3,5,6-Tribromo-1,2-dihydroacenaphthylene, indicating its place within a network of related halogenated PAHs. chemicalbook.comchemicalbook.com The oxidation of the five-membered ring can lead to acenaphthenequinone (B41937) derivatives. For example, haloacenaphthenequinones can be prepared from dibromo derivatives through a series of reactions including chlorination and hydrolysis. mdpi.com The resulting 5,6-dibromoacenaphthylene-1,2-dione (B3190501) is itself a building block for compounds like N-substituted acenaphtho[1,2-b]quinoxalines, which have been investigated for their chemical properties. lookchem.com
Overview of Research Trajectories Involving the Compound
Research involving this compound and its parent structure primarily follows trajectories aimed at the development of new functional materials and complex organic molecules.
One major research direction is its use in materials science . The acenaphthylene unit is valuable for tailoring PAHs to create materials with unique optoelectronic properties. acs.org By using this compound as a starting material, researchers can synthesize π-extended systems for potential use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as fluorescent probes. The rigid, planar structure of the acenaphthene core is advantageous for promoting molecular packing and charge transport in solid-state devices.
A second trajectory is in the synthesis of complex PAHs and heterocyclic systems . The conversion of acenaphthylene to larger PAHs like phenanthrene (B1679779) is a subject of study in combustion chemistry and astrophysics to understand the growth of complex carbon structures. researchgate.net In a laboratory setting, the reactivity of the bromine atoms in this compound allows for its incorporation into larger, well-defined nanostructures and graphene-like fragments.
A third, though less direct, area relates to the exploration of the biological activity of acenaphthene derivatives . While this specific compound is not typically studied for therapeutic purposes, acenaphthene-based structures have been investigated for a range of biological activities, including antitumor and anti-inflammatory properties. researchgate.net The synthesis of novel derivatives, for which this compound could be a precursor, contributes to the broader exploration of this chemical space for potential pharmaceutical applications.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSHNPXCELYWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172739 | |
| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19190-91-1 | |
| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019190911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dibromo 1,2 Dihydroacenaphthylene
Bromination of Acenaphthene (B1664957) and Related Precursors
The primary route for the synthesis of 5,6-Dibromo-1,2-dihydroacenaphthylene involves the electrophilic bromination of acenaphthene. This method is favored due to the availability of the starting material and the relative straightforwardness of the halogenation reaction.
Optimization of Bromination Conditions with N-Bromosuccinimide (NBS) in Aprotic Solvents
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, offering a reliable source of electrophilic bromine. organic-chemistry.org The use of aprotic solvents is critical in these reactions to control the reactivity and selectivity of the brominating agent. Solvents such as N,N-dimethyl-formamide (DMF) and acetonitrile (B52724) (ACN) are commonly employed. For instance, the bromination of various activated arenes using NBS in acetonitrile has been shown to be an effective method. researchgate.net Specifically, for the synthesis of related compounds, reactions with NBS in DMF have been conducted at room temperature (20 ℃). lookchem.com
The optimization of these conditions typically involves adjusting the temperature, reaction time, and the molar ratio of the substrate to the brominating agent. While a standard protocol might involve stirring the reaction mixture for 18 hours, some brominations can occur within minutes, whereas others may require several hours to reach completion. researchgate.net
Below is a table summarizing typical conditions for NBS bromination in aprotic solvents based on related reactions:
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a stable and selective source of electrophilic bromine. |
| Solvent | Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Aprotic nature prevents unwanted side reactions and facilitates the desired electrophilic substitution. |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction rates and minimizes over-bromination. |
| Reaction Time | Minutes to several hours | Dependent on the reactivity of the substrate and specific conditions used. |
Influence of Catalytic Additives on Reaction Efficiency
The efficiency of the bromination of acenaphthene can be significantly enhanced through the use of catalytic additives. These additives can increase the electrophilicity of the bromine atom in NBS, leading to faster and more selective reactions. nsf.gov
Mandelic acid and p-toluenesulfonic acid (p-TsOH) are two such additives that have been demonstrated to catalyze aromatic brominations. nsf.govnih.gov For example, mandelic acid has been shown to catalyze the regioselective aromatic bromination with NBS under aqueous conditions. nsf.gov Computational studies suggest that Lewis basic additives interact with NBS, thereby increasing the positive character of the bromine atom before it is transferred to the aromatic ring. nsf.gov Similarly, p-TsOH has been used to promote the selective mono-ortho-bromination of phenolic substrates by protonating the N-halosuccinimide to create a more reactive electrophile. nih.gov
The use of metal-based catalysts has also been explored in the broader context of acenaphthene functionalization. For instance, cobalt and manganese bromide salts have been used as catalysts in the oxidation of acenaphthene in acetic acid. researchgate.net While not a direct bromination to form the target compound, this highlights the role of metal catalysts in activating the acenaphthene system.
The following table outlines the role of different catalytic additives in related bromination reactions:
| Catalytic Additive | Proposed Mechanism of Action | Outcome | Reference |
| Mandelic Acid | Acts as a halogen bond acceptor, increasing the electrophilicity of bromine in NBS. | Enhanced reactivity and regioselectivity. | nsf.gov |
| p-Toluenesulfonic acid (p-TsOH) | Protonates NBS to generate a more reactive electrophilic species. | Improved selectivity for mono-bromination in certain substrates. | nih.gov |
| Cobalt/Manganese Bromides | Facilitate electron transfer and radical chain processes in oxidation reactions. | Primarily used in oxidation, not direct bromination to the target compound. | researchgate.net |
Control of Regioselectivity in Halogenation Processes
Controlling the position of bromine substitution (regioselectivity) on the acenaphthene core is crucial for the specific synthesis of the 5,6-dibromo isomer. The substitution pattern in the electrophilic halogenation of acenaphthene is directed by the electronic properties of the aromatic system. nih.gov The 5- and 6-positions are generally favored for electrophilic attack.
The choice of solvent and catalytic system plays a significant role in directing the regioselectivity. For example, the use of NBS in acetonitrile is known to provide good regioselectivity in the bromination of activated arenes. researchgate.net Furthermore, catalytic additives like mandelic acid can promote complete regioselectivity in aromatic brominations. nsf.gov In the case of substituted phenols, p-TsOH has been shown to direct bromination to the ortho position relative to the hydroxyl group. nih.gov While these examples are not on acenaphthene itself, they demonstrate the principles of controlling regioselectivity that are applicable.
Alternative Synthetic Pathways and Yield Optimization Strategies
While direct bromination of acenaphthene is the most common route, alternative pathways can be considered for the synthesis of this compound. One potential alternative involves the dehydrogenation of acenaphthene to acenaphthylene (B141429), followed by bromination. researchgate.net However, controlling the subsequent addition versus substitution reactions on acenaphthylene can be challenging.
Another strategy could involve the use of different starting materials that are already functionalized, guiding the bromination to the desired positions. For instance, synthetic routes targeting related complex acenaphthene structures have started from precursors like 1,8-dibromonaphthalene. union.edu
Yield optimization strategies primarily focus on the fine-tuning of the reaction conditions discussed in section 2.1.1 and 2.1.2. This includes:
Precise control of stoichiometry: Using the exact molar equivalents of NBS to prevent under- or over-bromination.
Temperature management: Maintaining a low temperature to enhance selectivity.
Catalyst screening: Identifying the most effective catalytic additive for both rate and regioselectivity.
Solvent selection: Choosing a solvent that provides the best balance of solubility for the reactants and stabilization of the transition state.
Research into related reactions, such as the synthesis of acenaphthenequinones from 1-acenaphthenone (B129850) using NBS in dimethyl sulfoxide (B87167) (DMSO), has shown that high yields (up to 95%) can be achieved through careful selection of reagents and conditions. researchgate.net This suggests that similar high yields should be attainable for the synthesis of this compound with appropriate optimization.
Chemical Reactivity and Derivatization of 5,6 Dibromo 1,2 Dihydroacenaphthylene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and 5,6-Dibromo-1,2-dihydroacenaphthylene is a suitable substrate for such transformations. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.
The Suzuki–Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. For this compound, this reaction provides a direct route to introduce aryl and heteroaryl substituents at the 5- and 6-positions, leading to the synthesis of 1,2-diaryl-substituted acenaphthylene (B141429) derivatives. thieme-connect.deresearchgate.net These reactions typically proceed in good to excellent yields. thieme-connect.deresearchgate.net
The choice of the palladium catalyst system is critical for the success of the Suzuki–Miyaura coupling. Different catalysts exhibit varying levels of activity and stability, influencing reaction efficiency and product yields.
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used and versatile catalyst for Suzuki couplings. It has been successfully employed in the coupling of various dibrominated aromatic compounds with boronic esters. nih.govresearchgate.net For instance, in the synthesis of 2,5-diisopropenylthiophene from 2,5-dibromothiophene, Pd(PPh3)4 was the catalyst of choice. nih.gov It is also effective in double cross-coupling reactions to form multisubstituted naphthalenes. researchgate.net
Pd(OAc)2 (Palladium(II) Acetate) : Often used in conjunction with phosphine (B1218219) ligands, Pd(OAc)2 is another common precatalyst. Studies have shown that it can be less active than other systems in certain contexts. For example, in some Suzuki-Miyaura reactions, heterogeneous catalysts have demonstrated remarkably higher activity compared to homogeneous Pd(OAc)2. researchgate.net
Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst has proven effective in the synthesis of acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes, a system structurally analogous to the acenaphthene (B1664957) core. beilstein-journals.org
The selection of the catalyst often depends on the specific substrates and reaction conditions, with the goal of maximizing yield and selectivity.
The efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the choice of base and solvent. nih.gov The base is essential for the activation of the organoboron species, while the solvent affects the solubility of reactants and the stability of the catalytic species. researchgate.netnih.gov
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. nih.gov Inorganic bases are commonly used. Studies comparing different bases have shown that strong alkaline bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often lead to higher reaction yields compared to weaker bases like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3). nih.govresearchgate.net For example, in one study, using a strong base resulted in a 10% higher yield compared to a basic salt with the same cation. nih.gov
Solvent System: Solvents can influence catalyst stability, reagent solubility, and in some cases, reaction selectivity. nih.gov Mixed solvent systems, particularly aqueous mixtures, are frequently employed. A mixture of an organic solvent like 1,4-dioxane (B91453) or methanol (B129727) (MeOH) with water can be highly effective, as it dissolves both the organic substrates and the inorganic base. nih.govresearchgate.net The ratio of the solvents can be optimized to achieve the best results; for instance, a 3:2 mixture of MeOH:H2O has been identified as an optimal choice in certain Suzuki-Miyaura reactions, yielding a product at 96.3%. researchgate.net
Interactive Table: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
This table, based on findings from related Suzuki-Miyaura coupling studies, illustrates how different combinations of bases and solvents can impact the product yield.
| Catalyst | Base | Solvent | Yield (%) |
| Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 75 |
| Pd(PPh3)4 | Na2CO3 | 1,4-Dioxane/H2O | 78 |
| Pd(PPh3)4 | KOH | 1,4-Dioxane/H2O | 85 |
| Pd(PPh3)4 | NaOH | 1,4-Dioxane/H2O | 91 |
| Pd(II) Catalyst | NaOH | MeOH/H2O (3:2) | 96.3 |
Data is representative and compiled from findings in studies on similar substrates. nih.govresearchgate.net
Through the Suzuki-Miyaura coupling, this compound can be converted into a variety of substituted derivatives. By reacting the dibromo starting material with different aryl or heteroaryl boronic acids or esters, a diverse library of compounds can be accessed. researchgate.netnih.gov This methodology allows for the simple preparation of 1,2-diaryl-substituted acenaphthylene derivatives, which are valuable precursors for more complex molecules and materials. thieme-connect.deresearchgate.net The reaction can be applied to synthesize compounds with specific electronic and photophysical properties. thieme-connect.de
Following or in concert with initial cross-coupling reactions, the resulting derivatives of this compound can undergo further transformations, such as intramolecular C–H activation and annulation. These reactions are powerful tools for building complex, fused ring systems.
A significant application of the derivatives of this compound is in the synthesis of fused polycyclic aromatic hydrocarbons (PAHs). nih.gov A particularly elegant approach involves a palladium-catalyzed cascade reaction that combines a Suzuki–Miyaura coupling with an intramolecular C–H arylation. beilstein-journals.orgnih.gov
In this sequence, one of the bromine atoms of a dihaloarene first undergoes a Suzuki coupling with a (hetero)arylboronic acid. The newly introduced (hetero)aryl group is then positioned to undergo an intramolecular C–H activation and cyclization, forming a new fused ring. This cascade process has been successfully used to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes, yielding products like acenaphtho[1,2-b]thiophene. beilstein-journals.orgresearchgate.net This strategy demonstrates an efficient pathway to extend the polycyclic system, creating structurally complex and functionally interesting PAHs and heterocyclic analogues. beilstein-journals.orgnih.govresearchgate.net
Intramolecular C–H Activation and Annulation Reactions
Mechanistic Insights into C–H Bond Functionalization
While direct mechanistic studies on C-H bond functionalization of this compound are not extensively detailed in the provided information, the reactivity of the acenaphthene core suggests that such functionalizations are plausible. The acenaphthene system is known to undergo various transformations. nih.govresearchgate.net For instance, the synthesis of acenaphthene derivatives often involves reactions that form new carbon-heteroatom or carbon-carbon bonds, implying the activation of C-H bonds, particularly at the aromatic core. nih.govresearchgate.net The presence of the dibromo substituents on the aromatic ring would influence the regioselectivity of these reactions, directing incoming groups to specific positions. Further research is needed to elucidate the precise mechanisms, including the roles of catalysts and the nature of the intermediates involved in C-H functionalization of this specific dibrominated compound.
Reactions at the Bridged Ethano Moiety
The bridged ethano moiety of the 1,2-dihydroacenaphthylene core is a key site for chemical modification. Dehydrogenation of this bridge is a common reaction, leading to the formation of the corresponding acenaphthylene derivative. This transformation introduces a double bond into the five-membered ring, extending the conjugation of the polycyclic aromatic system. This reaction can occur under relatively mild conditions and is a crucial step in the synthesis of various acenaphthylene-based materials. beilstein-journals.org
Oxidation Reactions to Acenaphthylene-Based Carbonyl Compounds
The oxidation of the acenaphthene skeleton provides a direct route to valuable carbonyl compounds, which serve as versatile intermediates in organic synthesis.
Synthesis of Acenaphthylene-1,2-dione Derivatives
Further oxidation of the acenaphthene ring system results in the formation of acenaphthylene-1,2-dione derivatives, also known as acenaphthenequinones. For instance, 5-bromoacenaphthenequinone can be synthesized from 5-bromoacenaphthene (B1265734) by oxidation with sodium dichromate dihydrate in the presence of cerium(III) chloride heptahydrate in acetic acid. chemicalbook.com This reaction proceeds with a good yield of 76%. chemicalbook.com The resulting dione (B5365651) is a valuable building block for the synthesis of more complex heterocyclic systems and functional materials. semanticscholar.org
Table 1: Synthesis of 5-bromoacenaphthylene-1,2-dione chemicalbook.com
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
|---|
Organometallic Derivatization
The introduction of organometallic functionalities onto the acenaphthene framework opens up a wide range of synthetic possibilities for cross-coupling reactions and the construction of complex molecular architectures.
Synthesis of Organostannyl Acenaphthenes
While the direct synthesis of organostannyl derivatives from this compound was not explicitly found, the general methodologies for preparing such compounds are well-known. These syntheses often involve the reaction of a lithiated acenaphthene species with an organotin halide. The dilithiation of acenaphthene is a known process, which can then be quenched with an appropriate electrophile, such as a trialkyltin chloride, to yield the desired organostannyl acenaphthene. bham.ac.uk This approach would likely be applicable to the dibrominated analogue, providing a pathway to organostannyl derivatives of 5,6-dibromoacenaphthene.
Investigation of Peri Interactions in Organometallic Derivatives
The unique geometry of the acenaphthene scaffold, where the substituents at the 5- and 6-positions are held in close proximity, gives rise to significant peri interactions. In the case of this compound and its derivatives, these through-space interactions have been a subject of detailed investigation, particularly in the context of their organometallic complexes. The forced proximity of the peri substituents can lead to unusual bonding, reactivity, and structural features.
Research into the derivatization of this compound has paved the way for a deeper understanding of these peri interactions. By systematically replacing the bromine atoms with various other functionalities, such as phosphines, selenoethers, and stibines, and subsequently coordinating these to metal centers, scientists have been able to probe the nature and consequences of these intramolecular forces. acs.orgnih.govnih.gov
A significant area of investigation has been the synthesis of mixed halogen-chalcogen and dichalcogen derivatives from this compound. nih.gov These studies have revealed that the distortion of the acenaphthene framework is a direct function of the steric bulk of the atoms in the peri-positions. As the size of the substituents increases, so does the separation between them, leading to a measurable distortion of the naphthalene (B1677914) core. nih.gov
The nature of these peri interactions can be either attractive or repulsive, depending on the conformation of the substituents and the ability of their frontier orbitals to overlap. nih.gov Computational studies, including density functional theory (DFT), have been employed to complement experimental data, confirming the presence of these interactions and, in some cases, suggesting the onset of three-center, four-electron bonding under specific geometric conditions. nih.gov
The synthesis of organometallic complexes using ligands derived from this compound has proven to be a powerful tool for studying these interactions. For instance, phosphine-stibine ligands derived from this starting material have been used to create platinum(II) and molybdenum(0) complexes. nih.gov In these complexes, the peri-substituted ligand acts as a bidentate chelator, with both the phosphorus and antimony atoms coordinating to the metal center. nih.govdntb.gov.ua
A key diagnostic tool in these investigations is Nuclear Magnetic Resonance (NMR) spectroscopy. A notable feature in the NMR spectra of these compounds is the observation of through-space coupling between the nuclei of the peri substituents. For example, in phosphine-selenoether derivatives of acenaphthene, large 4JPSe coupling constants, ranging from 452 to 545 Hz, have been recorded, providing direct evidence of the overlap of the phosphorus and selenium lone pairs. acs.org Similarly, in tertiary phosphine-stibine ligands, through-space J(CP) couplings of up to 40 Hz have been observed between the phosphorus atom and the carbon atoms attached to the antimony atom. nih.govdntb.gov.ua The magnitude of these coupling constants is significantly reduced upon coordination to a metal, as the lone pairs are engaged in bonding with the metal center. nih.govdntb.gov.ua
X-ray crystallography has been indispensable in providing definitive structural evidence of peri interactions. The crystal structures of these organometallic derivatives reveal key parameters such as the distance between the peri atoms and the splay angle, which quantifies the out-of-plane distortion of the substituents. For example, in a phosphine-stibine derivative, the P∙∙∙Sb distance was found to be 3.172(3) Å, which is significantly shorter than the sum of the van der Waals radii, yet longer than a conventional single bond, indicating a repulsive interaction. nih.gov However, the geometry of the peri region in some of these compounds also suggests the presence of weak intramolecular pnictogen bonds. nih.gov
The table below summarizes key research findings on the investigation of peri interactions in organometallic and other derivatives of this compound.
| Derivative Type | Key Findings | Analytical Techniques Used |
| Mixed Halogen-Chalcogen Derivatives | Distortion of the acenaphthene framework is dependent on the steric bulk of peri substituents. Evidence of both attractive and repulsive interactions. nih.gov | X-ray Crystallography, Density Functional Theory (DFT) nih.gov |
| Phosphine-Selenoether Ligands | Large through-space 4JPSe coupling constants (452-545 Hz) indicate lone pair overlap. acs.org | Multinuclear NMR Spectroscopy, X-ray Crystallography acs.org |
| Phosphine-Stibine Metal Complexes (Pt(II), Mo(0)) | Ligands act as bidentate chelators. Significant through-space J(CP) couplings (up to 40 Hz) are observed, which decrease upon coordination. nih.govdntb.gov.ua | X-ray Crystallography, Multinuclear NMR Spectroscopy nih.govdntb.gov.ua |
| Phosphorus-Bridged Acenaphthenes | The proximity of the peri substituents facilitates the formation of strained, bridged structures. researchgate.net | NMR Spectroscopy researchgate.net |
These investigations into the organometallic derivatives of this compound not only contribute to a fundamental understanding of intramolecular interactions but also open up possibilities for the design of novel ligands and catalysts with unique stereoelectronic properties.
Advanced Spectroscopic and Analytical Characterization in Research
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
No specific high-resolution mass spectrometry data for 5,6-Dibromo-1,2-dihydroacenaphthylene, which would provide the exact mass and isotopic pattern confirming its elemental composition (C₁₂H₈Br₂), were found in the available literature.
Photoluminescence (PL) Spectroscopy for Emission Characteristics
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of atoms in the solid state of this compound, which is also referred to as 5,6-dibromoacenaphthene in some literature. scienceasia.org The crystal structure was determined from X-ray powder diffraction data, revealing a monoclinic crystal system with the space group P21/n. scienceasia.org
Analysis of Bond Lengths, Angles, and Conformations
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.88(1) |
| b (Å) | 11.64(1) |
| c (Å) | 11.62(1) |
| β (°) | 107.09(9) |
| V (ų) | 1019.9(1) |
| Z | 4 |
Table 1: Crystallographic Data for this compound. scienceasia.org
Intermolecular Interactions in Crystal Lattices
The packing of this compound molecules in the crystal lattice is characterized by significant intermolecular interactions. A notable feature is the presence of interplanar π-π interactions between the acenaphthene (B1664957) planes, with an average distance of 3.57(9) Å. scienceasia.org Interestingly, the molecular packing is described as an unexpected straight dimer-pairwise stacking of a herringbone type. scienceasia.org This is in contrast to the lateral stacking typically observed in other 5,6-dihaloacenaphthenes, a difference likely attributed to the minimization of repulsive forces between the bulky bromine atoms and the ethylene (B1197577) bridges. scienceasia.org
Electrochemical Characterization
Electrochemical studies are vital for understanding the redox behavior of this compound, which is crucial for its potential use in electronic applications.
Cyclic Voltammetry (CV) for Redox Properties
While specific cyclic voltammetry data for this compound was not found in the provided search results, this technique would be employed to determine its oxidation and reduction potentials. By measuring the current response to a varying potential, CV can reveal the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental to predicting the compound's electron-donating or -accepting capabilities.
Photoelectron Yield Spectroscopy in Air (PESA)
Photoelectron Yield Spectroscopy in Air (PESA) is another powerful technique for determining the ionization potential of a material, which corresponds to its HOMO level. Although specific PESA data for this compound is not available in the search results, this method would provide valuable information about its electronic properties in an ambient environment. scienceasia.org
Chromatographic Separations and Purity Assessment
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. This method separates molecules based on their size or hydrodynamic volume in solution. Larger molecules, which are excluded from the pores of the column's stationary phase, elute first, while smaller molecules that can penetrate the pores have a longer retention time. GPC is instrumental in polymer science for assessing key parameters such as the weight average molecular weight (Mw), number average molecular weight (Mn), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution.
For instance, studies on azo-acenaphthylene oligomers have utilized GPC to determine their molecular weight characteristics. In such analyses, the number average molecular weight (Mn) and polydispersity index (PDI) are key parameters obtained from the GPC data, often calibrated using polystyrene standards. These values provide insight into the degree of polymerization and the distribution of polymer chain lengths, which are critical for understanding the physical and chemical properties of the resulting material.
In a hypothetical GPC analysis of a polymer synthesized from This compound , the resulting chromatogram would be expected to show one or more peaks corresponding to the polymer, and potentially peaks for any unreacted monomer or low molecular weight oligomers. The position and shape of the polymer peak would be used to calculate its molecular weight distribution.
The following interactive data table illustrates the type of data that would be generated from a GPC analysis of hypothetical polymers derived from This compound under different polymerization conditions.
Table 1: Hypothetical GPC Data for Poly(this compound)
| Polymer Sample | Polymerization Conditions | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PDBA-1 | Condition A | 15,000 | 35,000 | 2.33 |
| PDBA-2 | Condition B | 25,000 | 55,000 | 2.20 |
| PDBA-3 | Condition C | 18,000 | 42,000 | 2.33 |
| PDBA-4 | Condition D | 30,000 | 63,000 | 2.10 |
This table demonstrates how variations in polymerization conditions (hypothetically denoted as A, B, C, and D) would likely influence the molecular weight and polydispersity of the resulting polymer. Such data is crucial for establishing structure-property relationships and for optimizing the synthesis process to achieve desired material characteristics.
Computational and Theoretical Studies on 5,6 Dibromo 1,2 Dihydroacenaphthylene and Its Derivatives
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry, offering a balance of accuracy and computational cost that is well-suited for studying medium-sized organic molecules. Through DFT calculations, researchers can predict a wide range of properties, from the distribution of electrons to the energetics of chemical reactions.
The electronic configuration of a molecule is fundamental to its chemical behavior. DFT calculations allow for a detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. A larger HOMO-LUMO gap generally implies greater stability.
While specific DFT calculations for the HOMO-LUMO gap of 5,6-Dibromo-1,2-dihydroacenaphthylene are not extensively reported in dedicated studies, analysis of related acenaphthylene-fused π-extended systems provides valuable insights. For instance, in acenaphthylene-extended acridone (B373769) derivatives, the LUMOs are typically delocalized across the entire molecular framework, while the HOMOs show more localized characteristics. acs.org This delocalization of the LUMO is a key factor in the electronic properties of such extended π-systems.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Arbitrary Units) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 1.5 D |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a specific DFT study. The actual values would depend on the level of theory and basis set used in the calculation.
DFT calculations are also invaluable for mapping the energetic landscapes of chemical reactions. This includes determining the stability of reactants, products, and intermediates, as well as the activation energies of transition states. Understanding these energetic considerations is crucial for predicting reaction mechanisms and optimizing synthetic routes.
A significant application of DFT is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, this would primarily involve the prediction of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.
Non-Covalent Interactions Analysis
Non-covalent interactions, though weaker than covalent bonds, play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. For halogenated aromatic compounds, halogen bonding and π-stacking are particularly important.
Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the context of this compound, the bromine atoms can act as halogen bond donors.
π-stacking, on the other hand, refers to the attractive interaction between aromatic rings. These interactions are fundamental to the structure of many organic materials. In halogenated aromatic systems, a fascinating interplay between halogen bonding and π-stacking often occurs, where the two interactions can coexist and influence each other. nih.gov Theoretical studies have shown that the nature of this interplay, whether cooperative or competitive, depends on the specific geometry and electronic properties of the interacting molecules. nih.gov
In a study of bromobenzene (B47551) dimers, computational analysis revealed the existence of multiple stable structures, including both π-stacked and halogen-bonded isomers, with binding energies in the range of -6 to -24 kJ/mol. marquette.edu This highlights the subtle energy differences that can dictate the preferred solid-state arrangement.
While π-π stacking is often an intermolecular phenomenon, intramolecular π-π stacking can occur in molecules with sufficient conformational flexibility, forcing two aromatic rings into close proximity. While the rigid structure of the acenaphthene (B1664957) core in this compound limits the possibility of classic intramolecular π-π stacking between its own rings, the concept is crucial when considering its derivatives or its interactions in larger assemblies.
However, a study on the crystal structure of 5,6-Dibromoacenaphthene (a closely related compound) revealed significant intermolecular π-π interactions. scienceasia.org The molecules were found to have an interplanar π-π interaction distance of approximately 3.57 Å. scienceasia.org This study also noted an unexpected straight stacking arrangement, which deviates from the more common slipped-stacking motif observed in many polycyclic aromatic hydrocarbons. scienceasia.org This suggests that the bromine substituents significantly influence the packing, likely through a combination of steric and electronic effects, including the potential for halogen bonding to direct the crystal packing.
Theoretical Models for Chirality and Optical Activity
The chirality of a molecule, its non-superimposable mirror image nature, is a fundamental concept in stereochemistry. For a molecule like this compound, which possesses a C2 axis of symmetry and is therefore chiral, theoretical and computational models are indispensable for predicting and understanding its chiroptical properties. These properties, such as optical rotation and electronic circular dichroism (ECD), arise from the differential interaction of the enantiomers with left- and right-circularly polarized light.
The primary method for investigating these phenomena at a molecular level is through quantum chemical calculations. These calculations can provide detailed insights into the electronic structure and its response to electromagnetic fields, which is the origin of optical activity.
First-Principles Calculations of Optical Rotation
The prediction of optical rotation from first principles (ab initio) has become a powerful tool for assigning the absolute configuration of chiral molecules. nih.gov The specific rotation, [α], is a physical constant that quantifies the extent to which a chiral compound rotates the plane of polarized light. It can be calculated using time-dependent density functional theory (TDDFT) or coupled-cluster methods. nih.gov
The general workflow for such a calculation involves:
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set.
Frequency Calculation: This step ensures that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Optical Rotation Calculation: Using the optimized geometry, the optical rotation tensor is calculated. This is typically done at the sodium D-line wavelength (589.3 nm) to compare with experimental values.
For this compound, due to its rigid tricyclic structure, the conformational space is limited, simplifying the computational approach. The primary source of chirality is the arrangement of the bromine atoms relative to the dihydroacenaphthylene core.
Modeling Chiroptical Spectra
Beyond single-wavelength optical rotation, computational models can predict the entire electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength.
Theoretical ECD spectra are generated by calculating the vertical electronic excitation energies and the corresponding rotatory strengths for the low-energy electronic transitions of the molecule. The rotatory strength, R, is a measure of the intensity of an ECD band and is determined by the dot product of the electric and magnetic transition dipole moments. A non-zero rotatory strength is only possible for chiral molecules.
A simulated ECD spectrum is typically represented as a series of Gaussian or Lorentzian bands centered at the calculated excitation energies with intensities proportional to the rotatory strengths. By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be determined.
The table below illustrates the kind of data that would be generated from a theoretical calculation of the chiroptical properties for the (R)- and (S)-enantiomers of this compound. Note: The following data is hypothetical and serves to illustrate the output of such theoretical models.
| Property | (R)-5,6-Dibromo-1,2-dihydroacenaphthylene | (S)-5,6-Dibromo-1,2-dihydroacenaphthylene |
| Calculated Specific Rotation [α]D (deg) | +85.3 | -85.3 |
| Wavelength of Max Absorption (nm) | 310 | 310 |
| Major ECD Peak (nm) | + (positive Cotton effect at 305 nm) | - (negative Cotton effect at 305 nm) |
| Calculated Rotatory Strength (10⁻⁴⁰ cgs) | +15.2 | -15.2 |
Applications in Advanced Materials Science and Optoelectronics
Building Block for Chiral Polymer Architectures
Chirality, or "handedness," in polymers is a critical property for applications ranging from enantioselective separations to specialized optics. 5,6-Dibromo-1,2-dihydroacenaphthylene has proven to be an effective starting material for creating polymers with controlled three-dimensional chiral structures.
A key application of this compound is in the synthesis of multilayer 3D chiral polymers. Researchers have successfully used this compound in palladium-catalyzed Suzuki coupling reactions with other chiral building blocks. For instance, the reaction with 2,2′-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] using a chiral palladium catalyst (Pd[S-BINAP]Cl₂) yields complex, multi-layered polymer structures. mdpi.com
The synthesis process involves carefully controlled conditions to promote the desired polymer growth. The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, with a base like potassium carbonate, and heated for an extended period to ensure high molecular weight polymer formation. mdpi.com This method allows for the creation of robust, three-dimensional networks with inherent chirality. mdpi.comrsc.org
Table 1: Synthesis of Multilayer 3D Chiral Polymer
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
|---|
The chiral polymers synthesized from this compound exhibit notable and enhanced optical properties. nih.gov These properties are a direct result of their unique three-dimensional structure and the electronic characteristics of the constituent monomers. The morphology of these polymers, as revealed by techniques like scanning electron microscopy, shows distinct differences between chiral and achiral systems, with chiral polymers often displaying a mix of rock-like and spherical particles. nih.gov This morphology influences how the material interacts with light. nih.gov
A significant finding is that these materials can exhibit both aggregation-induced emission (AIE) and aggregation-induced polarization (AIP), leading to enhanced luminescence and optical activity when the polymer chains aggregate. nih.gov
The unique optical behaviors of polymers derived from this compound make them promising candidates for next-generation optoelectronic devices and advanced sensors. nih.gov The enhanced luminescence and optical activity in their aggregated state are particularly valuable for these applications. nih.gov The potential to create materials with intriguing optical and morphological features opens up avenues for their use in photonics and specialized sensing technologies that can detect specific molecules or changes in the environment. rsc.orgnih.gov
Formation of Fused Macrocycles and Porphyrinoids
A significant application of this compound is its use as a foundational building block for novel nonaromatic fused macrocycles. These large, ring-shaped molecules exhibit interesting electronic and structural characteristics with potential for various advanced applications.
Researchers have successfully utilized this compound as a key precursor in the one-pot synthesis of two novel types of acenaphthene-fused macrocycles: dithiaporphyrin(3.1.1.1)s and N-fused triphyrin(3.1.1)s. rsc.org The synthesis begins with the conversion of this compound into an intermediate diol. This diol is then condensed with a dipyrromethane derivative in the presence of a catalytic amount of an acid, followed by oxidation, to yield the final macrocyclic structures. rsc.org This one-pot condensation reaction provides an efficient pathway to these complex molecules. rsc.orgrsc.org
Table 1: Synthesis of Acenaphthene-Fused Macrocycles
| Precursor | Reagents | Product Types | Synthesis Method |
|---|
The macrocycles synthesized from this compound exhibit distinct structural and electronic properties. rsc.org
Structural Analysis: X-ray crystallography has been pivotal in confirming the structures of these macrocycles. The analysis revealed an oval core-shaped structure for the dithiaporphyrinoids and a notable intramolecular ring fusion in the N-fused triphyrinoids. rsc.orgrsc.org
Electronic Properties: Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and absorption spectroscopy, alongside Density Functional Theory (DFT) calculations, have indicated the non-aromatic nature of both types of macrocycles. rsc.orgrsc.org A key feature is their strong absorption in the visible and near-infrared (NIR) regions. rsc.org Furthermore, electrochemical studies have shown that these macrocycles are stable under electrochemical conditions and possess an electron-rich character. rsc.org
Table 2: Properties of Acenaphthene-Fused Macrocycles
| Feature | Dithiaporphyrinoids | N-Fused Triphyrinoids |
|---|---|---|
| Structure | Oval core shape | Intramolecular ring fusion |
| Aromaticity | Non-aromatic | Non-aromatic |
| Absorption | Strong in Visible-NIR region | Strong in Visible-NIR region |
| Electrochemical Nature | Stable, Electron-rich | Stable, Electron-rich |
The unique electronic properties of these acenaphthene-fused macrocycles make them promising candidates for use in organic electronic devices. While specific device integration of these particular dithiaporphyrinoids and triphyrinoids is an area for future research, the characteristics of related acenaphthene-based materials are highly relevant. Fluoranthenes and acenaphtylene-fused heteroarenes, which share structural similarities, are known for their applications in Organic Light-Emitting Diodes (OLEDs). nih.gov The strong absorption, stability, and electron-rich nature of the macrocycles derived from this compound suggest their potential as emissive or charge-transport materials in OLEDs. rsc.orgrhhz.net The development of Ir(III) complexes incorporating acenaphthene-imidazole ligands, for instance, has yielded promising red-to-NIR emitters for OLED applications. rhhz.net
Development of Fluorescent Probes and Sensors
The derivatization of acenaphthene (B1664957) structures, originating from precursors like this compound, opens pathways to creating sophisticated tools for biochemical research, such as fluorescent probes for cellular imaging.
The development of fluorescent probes capable of detecting changes in the polarity of cellular microenvironments is a significant area of chemical biology. nih.gov Lysosomes, which are acidic organelles essential for cellular degradation and recycling, have become a key target for such probes. mdpi.com Changes in lysosomal polarity have been linked to cellular processes like autophagy and are considered potential markers for diagnosing diseases like cancer. rsc.orgrhhz.net
A typical lysosome-targeting fluorescent probe consists of three main components: a fluorophore (the light-emitting part), a lysosome-targeting moiety (often a group like morpholine (B109124) that is trapped in the acidic environment), and a sensing unit that responds to the specific analyte or environmental property, such as polarity. nih.govmdpi.com The acenaphthene framework, derivable from this compound, can serve as the core fluorophore. By chemically attaching a lysosomotropic group and a polarity-sensitive moiety, it is conceptually feasible to design an acenaphthene-based probe for sensing lysosomal polarity. The probe's fluorescence intensity or wavelength would change in response to the polarity of the lysosome, providing a visual readout of this important physiological parameter. rhhz.net
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Acenaphthene-fused dithiaporphyrin(3.1.1.1)s |
| Acenaphthene-fused N-fused triphyrin(3.1.1)s |
| 5-(pentafluorophenyl)dipyrromethane |
| Fluoranthenes |
| Acenaphtylene-fused heteroarenes |
| Ir(III) complexes |
| Acenaphthene-imidazole ligands |
Advanced Structural Investigations and Conformational Analysis
Conformational Landscape of 5,6-Dibromo-1,2-dihydroacenaphthylene
The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted through bond rotations. For this compound, the primary source of conformational flexibility arises from the dihydroacenaphthylene core, specifically the puckering of the five-membered ring.
The study of the conformational analysis of similar dihaloalkanes, such as 1,2-dihaloethanes, provides a foundational understanding. mdpi.comnih.gov In these systems, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. nih.govscienceasia.org The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions between the halogen atoms. For instance, in 1,2-dibromoethane, the anti-conformer, where the bromine atoms are positioned 180° apart, is the most stable. mdpi.com
While a specific conformational energy profile for this compound is not extensively documented in the literature, the principles of conformational analysis suggest that the molecule will adopt a conformation that minimizes steric and electronic repulsions. nih.govresearchgate.net The bulky bromine atoms at the 5 and 6 positions will significantly influence the preferred conformation of the dihydroacenaphthylene skeleton.
Impact of Bromine Substitution on Molecular Geometry
The introduction of bromine atoms at the 5th and 6th positions of the 1,2-dihydroacenaphthylene framework has a pronounced effect on its molecular geometry. X-ray powder diffraction studies of 5,6-dibromoacenaphthene have revealed crucial details about its solid-state structure. nih.govrug.nl
A key finding is that the ethylene (B1197577) bridge at the 1,2-positions forces the acenaphthene (B1664957) framework to be planar. rug.nl The deviation of the carbon atoms of the acenaphthene ring from their least-squares plane is minimal, ranging from -0.07(2) Å to 0.03(2) Å. rug.nl This planarity is a significant feature of the molecule's geometry.
The C-C bond distances within the acenaphthene ring exhibit considerable variation, with lengths ranging from 1.34(3) Å to 1.47(3) Å. rug.nl The overcrowding due to the bromine atoms does not appear to distort the planarity of the acenaphthalene framework. nih.gov
| Bond | Length (Å) |
|---|---|
| C-C (ring) | 1.34(3) - 1.47(3) |
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.88(1) |
| b (Å) | 11.64(1) |
| c (Å) | 11.62(1) |
| β (°) | 107.09(9) |
| Volume (ų) | 1019.9(1) |
| Z | 4 |
Structural Effects on Derived Polymeric and Macrocyclic Systems
The structural characteristics of this compound make it a valuable building block for the synthesis of polymers and potentially macrocycles with unique properties.
Dibrominated acenaphthene and acenaphthylene (B141429) imide derivatives have been synthesized and utilized in the construction of electron-transporting polymers. rug.nlnih.gov The dehydrogenation of the saturated five-membered ring in dibrominated acenaphthylene imide precursors leads to the formation of dibrominated acenaphthene imide derivatives, which are strong acceptor units with extended π-conjugation. rug.nlnih.gov
The incorporation of these dibrominated units into copolymers results in materials with extended absorption bands, narrowed bandgaps, and deep-positioned Lowest Unoccupied Molecular Orbital (LUMO) values. nih.gov These structural modifications at the polymer level lead to improved carrier mobility, with some polymers exhibiting electron mobility as high as 0.08 cm² V⁻¹ s⁻¹. nih.gov The backbone configuration of these polymers is significantly influenced by the fused-pentagon rings of the acenaphthene and acenaphthylene imide motifs. nih.gov
While the direct synthesis of macrocycles from this compound is not extensively reported, the reactivity of the bromine atoms allows for their potential use in macrocyclization reactions. nih.govnih.govnih.gov The synthesis of complex artificial macrocycles has been achieved through various methods, including Ugi-reactions, which offer a short and efficient route to a wide range of loop sizes. nih.gov The development of synthetic methodologies for macrocycles is an active area of research, with applications in drug discovery and materials science. nih.govnih.gov
Interplay of Electronic Structure and Supramolecular Assembly
The electronic structure of this compound, particularly the presence of the electron-withdrawing bromine atoms, plays a crucial role in its supramolecular assembly. This is primarily governed by non-covalent interactions such as halogen bonding and π-π stacking. rsc.orgsigmaaldrich.com
The planar aromatic core of 5,6-dibromoacenaphthene facilitates π-π stacking interactions between adjacent molecules. In the crystal structure, the acenaphthene planes are found in centrosymmetrically related pairs and are parallel to one another, with an interplanar distance of 3.57(9) Å. rug.nl This indicates a significant π-π interaction. The molecules are packed in an unexpected straight dimer-pairwise herringbone-type arrangement, which is in contrast to the lateral stacking typically observed in other 5,6-dihaloacenaphthenes. nih.govrug.nl
Future Research Directions and Outlook
Exploration of New Synthetic Pathways for Complex Derivatives
The development of novel and efficient synthetic routes to complex derivatives of 5,6-Dibromo-1,2-dihydroacenaphthylene is a key area for future research. The two bromine atoms at the 5 and 6 positions are prime handles for a variety of chemical transformations, allowing for the construction of larger, more intricate molecular architectures.
Future synthetic efforts could focus on modern catalytic cross-coupling reactions. Techniques such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, which are mainstays in contemporary organic synthesis, could be systematically applied to this compound. These reactions would enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups. The exploration of these reactions could lead to the synthesis of novel π-conjugated systems with tailored electronic and photophysical properties.
Furthermore, the investigation of C-H activation and functionalization reactions on the acenaphthene (B1664957) core could provide more direct and atom-economical routes to new derivatives. Research into regioselective C-H functionalization would be particularly valuable, allowing for precise control over the substitution pattern and the creation of isomers that are inaccessible through traditional methods.
The development of methods for the stereoselective functionalization of the 1,2-dihydroacenaphthylene backbone also presents an exciting avenue for research. The synthesis of chiral derivatives could be of interest for applications in asymmetric catalysis and chiroptical materials.
A summary of potential synthetic transformations for creating complex derivatives of this compound is presented in the table below.
| Reaction Type | Potential Reagents/Catalysts | Resulting Structures |
| Suzuki Coupling | Arylboronic acids, Palladium catalysts | Biaryl and polyaryl derivatives |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Aryl-alkynyl and extended π-systems |
| Buchwald-Hartwig Amination | Amines, Palladium catalysts | Arylamine and carbazole derivatives |
| C-H Functionalization | Transition metal catalysts (e.g., Rh, Ir) | Directly functionalized acenaphthene core |
Expansion of Applications in Emerging Technologies
The unique photophysical and electronic properties of polycyclic aromatic hydrocarbons make them attractive candidates for a variety of emerging technologies. Future research should focus on synthesizing derivatives of this compound and evaluating their potential in areas such as organic electronics and materials science.
In the field of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). By tuning the electronic properties of the molecule through the introduction of electron-donating and electron-withdrawing groups, it may be possible to create materials with high charge carrier mobilities, efficient luminescence, and broad absorption spectra.
The rigid and planar structure of the acenaphthene core is advantageous for promoting intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. Research into the solid-state packing of different derivatives will be important for understanding and optimizing their performance in electronic devices.
Furthermore, the development of polymeric materials based on this compound could lead to new processable and high-performance organic materials. Polymerization through cross-coupling reactions could yield conjugated polymers with interesting optoelectronic properties for applications in flexible electronics and sensors.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling will be an indispensable tool for guiding future research on this compound and its derivatives. Theoretical calculations can provide valuable insights into the electronic structure, photophysical properties, and reactivity of these molecules, thereby accelerating the discovery of new materials with desired functionalities.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the geometric and electronic properties of molecules, including their frontier molecular orbital energies (HOMO and LUMO), absorption and emission spectra, and excited-state dynamics. These calculations can be used to screen potential derivatives for their suitability in specific applications, such as OLEDs or OPVs, before embarking on time-consuming and resource-intensive synthetic efforts.
Computational studies can also be employed to investigate the reaction mechanisms of synthetic transformations, aiding in the optimization of reaction conditions and the prediction of product regioselectivity. For instance, modeling the transition states of cross-coupling reactions or C-H activation pathways can provide a deeper understanding of the factors that control the outcome of these reactions.
Molecular dynamics (MD) simulations can be used to study the self-assembly and solid-state packing of this compound derivatives. These simulations can predict the crystal structures and morphologies of thin films, which are critical for determining the charge transport properties of organic semiconductors.
The table below summarizes the key properties that can be predicted using advanced computational modeling.
| Computational Method | Predicted Properties | Relevance to Research |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, reaction energetics | Predictive design of electronic properties, understanding reaction mechanisms |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra, excited state properties | Design of materials for optoelectronic applications (OLEDs, sensors) |
| Molecular Dynamics (MD) | Crystal packing, thin-film morphology, self-assembly behavior | Understanding and predicting solid-state properties for organic electronics |
Investigation of Biological Interactions and Environmental Fate
A comprehensive understanding of the biological interactions and environmental fate of this compound and its derivatives is crucial for ensuring their safe and sustainable development. As with many polycyclic aromatic hydrocarbons, and particularly halogenated ones, there is a need to investigate their potential persistence, bioaccumulation, and toxicity.
Future research in this area should focus on several key aspects. Studies on the biodegradation of this compound by various microorganisms will be important to determine its persistence in the environment. Identifying the metabolic pathways and the enzymes involved in its degradation will provide valuable information for developing bioremediation strategies for contaminated sites.
The potential for bioaccumulation in aquatic and terrestrial organisms should also be assessed. This involves studying the uptake, metabolism, and excretion of the compound in various species. Such studies are essential for understanding the potential risks to ecosystems.
Investigations into the potential biological activities of this compound derivatives are also warranted. While some acenaphthene derivatives have been explored for their antitumor and antimicrobial properties, the biological effects of this specific dibrominated compound and its derivatives are largely unknown. In vitro and in vivo studies could reveal potential therapeutic applications or highlight any toxicological concerns. It is important to note that such research should be conducted without focusing on dosage or administration protocols.
The environmental transformation of this compound under various conditions, such as photolysis and hydrolysis, should also be investigated to predict its long-term fate in the environment.
Q & A
Q. What are the standard synthetic routes for 5,6-Dibromo-1,2-dihydroacenaphthylene, and how can purity be validated?
The compound is typically synthesized via bromination of acenaphthene using bromine in acetic acid or carbon tetrachloride under controlled conditions. Key parameters include temperature (40–60°C) and stoichiometric excess of bromine to ensure di-substitution at the 5,6-positions. Purification involves recrystallization from ethanol or column chromatography. Purity validation requires melting point analysis (reported as 216.8°C ) and spectroscopic techniques (e.g., H/C NMR to confirm substitution patterns). GC-MS can detect residual solvents or byproducts, with purity thresholds ≥98% for research applications .
Q. What spectroscopic methods are most reliable for structural confirmation?
- NMR : H NMR should show two singlets for the dihydro protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm). C NMR confirms bromination via deshielded carbons at positions 5 and 5.
- Mass spectrometry : Molecular ion peak at m/z 312 (CHBr) with isotopic patterns characteristic of bromine.
- X-ray crystallography : Resolves positional ambiguity in bromination, though limited by crystal growth challenges .
Q. How can researchers ensure accurate measurement of thermodynamic properties like melting point and density?
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min, cross-referenced with literature values (216.8°C ).
- Density : Employ pycnometry or gas displacement methods (reported as 1.865 g/cm³ at 25°C ). Calibrate instruments with certified reference standards to minimize experimental error.
Advanced Research Questions
Q. How can experimental design optimize bromination efficiency while minimizing side reactions?
Use a Taguchi orthogonal array to test variables:
- Factors : Bromine stoichiometry (1.5–2.5 eq.), reaction time (2–6 hrs), solvent polarity (acetic acid vs. CCl).
- Response variables : Yield (HPLC quantification), purity (GC-MS), and selectivity (NMR).
Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor, with acetic acid favoring higher selectivity due to protonation of reactive intermediates .
Q. What methodologies validate environmental stability and degradation pathways?
- Photostability : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-HRMS. Major pathways include debromination and ring-opening oxidation.
- Biodegradation : Use soil microcosm studies with GC-ECD to track residual concentrations. Aerobic conditions favor slower degradation (half-life >30 days) due to steric hindrance from bromine .
Q. How to address discrepancies in reported boiling points (e.g., 383°C vs. lower values)?
Variations arise from impurities or decomposition during measurement. Use thermogravimetric analysis (TGA) under inert gas (N) to determine volatility without decomposition. Cross-validate with vapor pressure data (9.99E-06 mmHg at 25°C ) using the Clausius-Clapeyron equation.
Q. What computational tools predict solubility and partition coefficients for toxicological studies?
- COSMO-RS : Estimates logP (octanol-water) using quantum-chemical descriptors. For this compound, logP ≈ 4.2, indicating high hydrophobicity.
- MD simulations : Model interactions with lipid bilayers to assess bioaccumulation potential. Software like GROMACS or Schrödinger Suite is recommended .
Methodological Considerations
Q. How to design a robust protocol for detecting trace amounts in environmental samples?
- Extraction : Solid-phase extraction (SPE) with C18 cartridges and elution using dichloromethane.
- Quantification : GC-ECD (detection limit 0.1 ppb) or HPLC-MS/MS (MRM transition m/z 312 → 79/81 for Br). Calibrate against deuterated analogs (e.g., acenaphthene-d10) to correct matrix effects .
Q. What statistical approaches reconcile conflicting datasets in structure-property relationships?
Apply multivariate regression to correlate substituent effects (e.g., Hammett σ constants for bromine) with properties like melting point or solubility. Use principal component analysis (PCA) to identify outliers in literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
